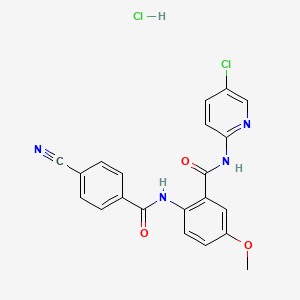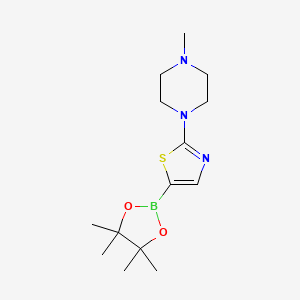
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
概要
説明
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trifluoropropenyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the trifluoropropenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition: Halogens (e.g., chlorine, bromine) in inert solvents such as chloroform or carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Major Products
Substitution: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol or 4-(3,3,3-trifluoroprop-1-en-2-yl)aniline.
Addition: Formation of 1,2-dibromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
Oxidation: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene oxide.
Reduction: Formation of 1-bromo-4-(3,3,3-trifluoropropyl)benzene.
科学的研究の応用
作用機序
The mechanism by which 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the trifluoropropenyl group act as reactive sites for nucleophilic and electrophilic attacks, respectively. The presence of the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents .
類似化合物との比較
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: This compound has a triple bond instead of a double bond in the trifluoropropenyl group, which affects its reactivity and applications.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: The presence of two chlorine atoms and their positions on the benzene ring can significantly alter the compound’s chemical behavior and applications.
特性
IUPAC Name |
1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAILPKMQOFCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
